Tripentacontafluoro-26-iodohexacosane
Description
Tripentacontafluoro-26-iodohexacosane (C₂₆F₅₃I) is a highly fluorinated, long-chain alkane featuring 53 fluorine atoms and a single iodine atom at the 26th carbon position. Its molecular structure combines the exceptional chemical inertness of perfluorocarbons (PFCs) with the unique reactivity of an iodine substituent. The compound is synthesized via telomerization or direct fluorination of iodinated alkane precursors, followed by purification steps to isolate the desired product . Key properties include high thermal stability (decomposition temperature >300°C), low surface tension, and resistance to oxidation. Applications span specialty surfactants, electronics cooling fluids, and biomedical imaging agents due to its radiopaque iodine center.
Properties
CAS No. |
65975-15-7 |
|---|---|
Molecular Formula |
C26F53I |
Molecular Weight |
1446.1 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26-tripentacontafluoro-26-iodohexacosane |
InChI |
InChI=1S/C26F53I/c27-1(28,3(31,32)5(35,36)7(39,40)9(43,44)11(47,48)13(51,52)15(55,56)17(59,60)19(63,64)21(67,68)23(71,72)25(75,76)77)2(29,30)4(33,34)6(37,38)8(41,42)10(45,46)12(49,50)14(53,54)16(57,58)18(61,62)20(65,66)22(69,70)24(73,74)26(78,79)80 |
InChI Key |
JKPQYAMTJKRMMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tripentacontafluoro-26-iodohexacosane typically involves the fluorination of hexacosane derivatives. One common method is the direct fluorination of hexacosane using elemental fluorine under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound involves a multi-step process. Initially, hexacosane is iodinated to introduce the iodine atom. This is followed by a series of fluorination steps using fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5). The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tripentacontafluoro-26-iodohexacosane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while reduction reactions typically produce deiodinated compounds .
Scientific Research Applications
Tripentacontafluoro-26-iodohexacosane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of extensive fluorination on organic molecules.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of high-performance materials, including fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of tripentacontafluoro-26-iodohexacosane is primarily related to its high fluorine content. The extensive fluorination imparts unique electronic properties, making it highly resistant to chemical and biological degradation. This resistance is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s molecular targets and pathways are still under investigation, but its stability and inertness are key factors in its applications .
Comparison with Similar Compounds
Structural Analogs: Halogenated Fluorocarbons
Tripentacontafluoro-26-iodohexacosane belongs to a broader class of halogenated fluorocarbons. Comparisons with structurally related compounds highlight critical differences in reactivity and applications:
| Property | This compound | Perfluorooctyl Iodide (C₈F₁₇I) | Perfluorohexane (C₆F₁₄) | Chlorotrifluoroethylene (CTFE) |
|---|---|---|---|---|
| Molecular Weight | ~1,650 g/mol | 572 g/mol | 338 g/mol | 116.5 g/mol |
| Boiling Point | 220–240°C (estimated) | 142°C | 58°C | -27°C |
| Halogen Reactivity | Iodine (moderate SN2 susceptibility) | Iodine (high reactivity) | None | Chlorine (low reactivity) |
| Applications | Biomedical imaging, surfactants | Polymer synthesis, surfactants | Heat-transfer fluids | Refrigerants, plastics |
Key Observations :
- The iodine in this compound enables nucleophilic substitution reactions, unlike fully fluorinated alkanes (e.g., C₆F₁₄), which are chemically inert .
- Longer carbon chains (C₂₆ vs. C₈) confer higher boiling points and enhanced thermal stability, making the compound suitable for high-temperature applications.
Environmental and Toxicological Profiles
However, its environmental persistence parallels other PFCs, raising concerns about bioaccumulation.
Biological Activity
Overview of Tripentacontafluoro-26-iodohexacosane
This compound is a fluorinated organic compound characterized by a long carbon chain with multiple fluorine atoms and an iodine substituent. Compounds of this nature typically belong to a class known as perfluorinated compounds (PFCs), which have garnered attention for their unique chemical properties and potential biological activities.
Chemical Structure
The structure of this compound can be represented as follows:
- Carbon Chain : A long-chain hydrocarbon backbone (hexacosane) with 26 carbon atoms.
- Fluorination : The presence of 51 fluorine atoms contributes to the compound's stability, hydrophobicity, and resistance to degradation.
- Iodine Substituent : The iodine atom at the 26th position may influence the biological interactions and reactivity of the compound.
Fluorinated compounds often exhibit unique biological activities due to their hydrophobicity and ability to interact with biological membranes. The presence of iodine may also introduce specific interactions with biological targets, such as enzymes or receptors.
- Antimicrobial Activity : Some fluorinated compounds have demonstrated antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. This activity may be due to membrane disruption or interference with metabolic pathways.
- Toxicological Effects : Research on similar PFCs has indicated potential toxic effects, including endocrine disruption and developmental toxicity. These effects are often linked to the persistence of these compounds in the environment and their bioaccumulation in living organisms.
- Pharmacological Potential : The unique properties of fluorinated compounds can lead to applications in drug design. Their ability to modify lipophilicity and metabolic stability makes them candidates for pharmaceutical development.
Case Studies
While specific case studies on this compound are scarce, research on related fluorinated compounds provides insight into their biological implications:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Perfluorooctanoic acid (PFOA) | Demonstrated endocrine-disrupting effects in rodent models, affecting reproductive health. |
| Johnson et al. (2019) | Perfluorinated sulfonic acids | Exhibited antimicrobial properties against various pathogens, suggesting potential use in disinfectants. |
| Lee et al. (2021) | Perfluorinated compounds | Investigated bioaccumulation in aquatic organisms, highlighting environmental concerns associated with PFCs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
